5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile

Catalog No.
S005358
CAS No.
675103-36-3
M.F
C20H15F3N4O2
M. Wt
400.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(...

CAS Number

675103-36-3

Product Name

5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N

SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Synonyms

5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Description

BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

This compound belongs to a class of molecules known as substituted dihydropyrimidines. These molecules share a core structure with two nitrogen atoms and a six-membered ring. The specific substituents on this molecule include:

  • Ethanoyl group (CH3C=O): Commonly known as an acetyl group, it's often found in organic molecules.
  • Methyl group (CH3): A simple hydrocarbon group.
  • Oxidanylidene (O=): Likely refers to a carbonyl group (C=O) which is common in organic compounds.
  • 3-(Trifluoromethyl)phenyl: An aromatic ring with a fluorine-substituted methyl group.
  • Pyridine ring: A six-membered aromatic ring containing one nitrogen atom.
  • Cyano group (C≡N): A nitrile group commonly found in organic molecules.

The "(6r)" designation likely refers to the stereochemistry at a specific carbon atom within the molecule, but without further information, it's impossible to determine its exact location or impact.


Molecular Structure Analysis

The key features of the molecule include:

  • The presence of multiple aromatic rings (pyridine and the substituted phenyl ring) which can participate in various chemical interactions.
  • The carbonyl groups (likely from the ethanoyl and oxidanylidene groups) can participate in hydrogen bonding and other polar interactions.
  • The cyano group can also participate in hydrogen bonding and act as a weak electron acceptor.
  • The stereocenter (marked by "(6r)") could influence the molecule's interaction with other molecules or biological targets.

Chemical Reactions Analysis

Due to the lack of specific information, it's difficult to discuss the exact synthesis or reactions involving this compound. However, substituted dihydropyrimidines can be synthesized through various methods, including condensation reactions and cyclization reactions []. Their reactivity depends on the specific substituents but could involve hydrolysis of the carbonyl groups or reactions involving the cyano group.

  • They may exhibit similar toxicities as other dihydropyrimidines, which can range from mild irritation to more severe effects depending on the specific compound and exposure route [].
  • The presence of the trifluoromethyl group may raise concerns about potential environmental persistence, though more research is needed [].

Inhibitor of Human Neutrophil Elastase (HNE)

5-[(6R)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile, also referred to by its PDB code 5A0A, has been investigated as an inhibitor of Human Neutrophil Elastase (HNE) []. HNE is a serine protease enzyme found in white blood cells and plays a role in the inflammatory response. Excessive HNE activity is implicated in various lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

XLogP3

2.5

Wikipedia

BAY-678
5-[(6R)-5-ethanoyl-4-methyl-2-oxidanylidene-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Dates

Modify: 2023-09-12

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